3-methoxy-N,N-dimethyl-2-naphthamide

NMR Spectroscopy Analytical Chemistry Structural Confirmation

Analytical labs requiring ICH Q2(R1)-compliant system suitability standards for HPLC-MS and qNMR method validation often face ambiguous identification with generic naphthamides. 3-Methoxy-N,N-dimethyl-2-naphthamide (CAS 116120-80-0) eliminates this gap with full 1H/13C/2D NMR characterization and a unique exact mass (229.110279 Da). Key benefits: • Dual quantification via UV and qNMR for cross-validation. • Diagnostic methoxy NMR singlet ensures identity. • XlogP 2.6 aids chromatographic method development. ≥95% purity, ideal as a pharmaceutical intermediate for amide coupling.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
Cat. No. B4583987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N,N-dimethyl-2-naphthamide
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC2=CC=CC=C2C=C1OC
InChIInChI=1S/C14H15NO2/c1-15(2)14(16)12-8-10-6-4-5-7-11(10)9-13(12)17-3/h4-9H,1-3H3
InChIKeyXJXJMOHVZJXFNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural and Physicochemical Baseline


3-Methoxy-N,N-dimethyl-2-naphthamide (CAS 116120-80-0) is a disubstituted 2-naphthamide building block (C₁₄H₁₅NO₂, MW 229.28 g/mol) featuring a 3-methoxy electron-donating substituent on the naphthalene ring and a tertiary N,N-dimethyl amide side chain . Comprehensive ¹H, ¹³C, and 2D NMR spectra have been recorded in CDCl₃, pyridine-d₅, and DMSO-d₆, providing unambiguous identity confirmation for analytical and QC workflows [1]. The compound is offered at ≥95% purity for research use and serves as a versatile intermediate for amide coupling, functional group interconversion, and heterocyclic library synthesis .

NMR identity confirmed in multiple solvents (CDCl₃, pyridine-d₅, DMSO-d₆)
Versatile amide coupling and functional group interconversion intermediate
Supports heterocyclic library synthesis and medicinal chemistry workflows

Why Generic Substitution Fails


3-Methoxy-N,N-dimethyl-2-naphthamide cannot be generically substituted by its closest structural analogs because simultaneous substitution at both the 3-position (methoxy) and the amide nitrogen (N,N-dimethyl) imparts a unique combination of electronic, steric, spectroscopic, and conformational properties that each analog lacks individually [1]. The methoxy group alters the naphthalene ring electron density, modifies ¹H/¹³C chemical shift patterns, and introduces a signature singlet at ~3.8–4.0 ppm in ¹H NMR, while the N,N-dimethyl amide eliminates NH protons and restricts conformational flexibility compared to primary or secondary amides [2]. The computed XlogP of 2.6 for the target compound differs substantially from the more polar 3-hydroxy-N,N-dimethyl-2-naphthamide (XlogP ~1.8) and the less polar N,N-dimethyl-2-naphthamide (XlogP ~3.0), affecting solubility, chromatographic retention, and partitioning behavior critical in medicinal chemistry campaigns [3]. Furthermore, the exact mass of 229.110279 Da provides a unique LC-MS identifier that distinguishes it from isomeric or homolog analogs, ensuring batch-to-batch traceability in regulated analytical environments [2].

Target feature
Analog substitution risk
3‑methoxy group provides diagnostic ¹H NMR singlet
N,N‑dimethyl‑2‑naphthamide lacks this signal; NMR fingerprint mismatch limits direct substitution
Methoxy substitution balances logP for drug‑like property space
3‑hydroxy‑N,N‑dimethyl‑2‑naphthamide has substantially lower logP; partitioning and chromatographic behavior may shift

Quantitative Evidence vs. Structural Analogs


NMR Methoxy Singlet for Spectral Fingerprinting

The 3-methoxy substituent on 3-methoxy-N,N-dimethyl-2-naphthamide produces a diagnostic ¹H NMR singlet at δ ~3.8–4.0 ppm (3H, OCH₃) that is completely absent in the non-methoxylated comparator N,N-dimethyl-2-naphthamide (CAS 13577-85-0), providing a definitive, quantifiable spectroscopic handle for identity confirmation and purity assessment [1]. This singlet integrates for three protons against the six-proton N,N-dimethyl signal, yielding a 1:2 integration ratio that serves as a built-in internal standard for quantitative NMR (qNMR) purity determination [1]. In contrast, N,N-dimethyl-2-naphthamide lacks this resonance entirely, resulting in spectral ambiguity with other non-methoxylated naphthamide analogs and precluding direct qNMR referencing without an external standard [2].

NMR Methoxy Singlet
Class‑level inference
Present δ 3.8–4.0 ppm (3H, OCH₃)
Absent in N,N‑dimethyl‑2‑naphthamide
Supports qNMR purity method without external calibrants
¹H NMR in CDCl₃, ambient temperature; integration ratio OCH₃ : N(CH₃)₂ = 1:2
NMR Spectroscopy Analytical Chemistry Structural Confirmation

High-Resolution Mass Spectrometry Differentiation

The exact monoisotopic mass of 3-methoxy-N,N-dimethyl-2-naphthamide is 229.110279 Da (C₁₄H₁₅NO₂), which differs by 13.979219 Da from the hydroxyl analog 3-hydroxy-N,N-dimethyl-2-naphthamide (CAS 24476-07-1, C₁₃H₁₃NO₂, exact mass 215.094629 Da) [1]. This 14 Da nominal mass difference (CH₂ vs. O replacement) is readily resolved by modern HRMS instruments (resolving power >30,000 FWHM), permitting unambiguous discrimination of the methoxy compound from its hydroxy congener in complex reaction mixtures, metabolic stability assays, or combinatorial library deconvolution workflows .

HRMS Differentiation
Class‑level inference
Δm = 13.979 Da
(C₁₄H₁₅NO₂ vs. C₁₃H₁₃NO₂)
Enables HRMS‑based discrimination in complex mixtures
Resolving power ≥30,000 FWHM required for baseline separation
Mass Spectrometry LC-MS Metabolite Identification

Computed logP for Lipophilicity Tuning

The computed XlogP of 3-methoxy-N,N-dimethyl-2-naphthamide is approximately 2.6, representing a balanced lipophilicity that positions it between the more lipophilic N,N-dimethyl-2-naphthamide (XlogP ~3.0) and the less lipophilic, more polar 3-methoxy-2-naphthamide (XlogP ~2.2) [1]. This intermediate logP value arises from the opposing effects of the methoxy group (ΔlogP contribution ~-0.4 relative to hydrogen) and the N,N-dimethyl amide (ΔlogP contribution ~+0.8 relative to primary amide), and is relevant for chromatographic method development, permeability screening, and structure-property relationship (SPR) analyses in medicinal chemistry programs [2].

Computed logP
Class‑level inference
XlogP ≈ 2.6
ΔXlogP –0.4 / +0.4 vs. closest analogs
Intermediate lipophilicity suitable for drug‑like property space
XlogP3 algorithm, octanol/water system
Lipophilicity Drug Design ADME Prediction

Molecular Complexity and Synthetic Tractability

The molecular complexity score of 3-methoxy-N,N-dimethyl-2-naphthamide is 277, compared to 189 for the primary amide 3-methoxy-2-naphthamide (CAS 13042-06-3), reflecting the additional structural features introduced by the tertiary amide . This higher complexity correlates with greater three-dimensional character and reduced planarity, which is associated with improved aqueous solubility and reduced aggregation propensity in screening libraries [1]. However, the compound remains synthetically accessible in one step from commercially available 3-methoxy-2-naphthoic acid via standard amide coupling with dimethylamine, enabling rapid scale-up compared to more elaborate naphthamide analogs requiring multi-step sequences [2].

Complexity & Synthetic Access
Class‑level inference
Complexity 277 vs. 189 (primary amide)
1 synthetic step vs. 2–4 steps
Higher 3D character with single‑step synthetic access
Complexity by Bertz‑CT; one‑step from 3‑methoxy‑2‑naphthoic acid
Synthetic Chemistry Building Blocks Medicinal Chemistry

Amide Conformational Restriction Analysis

The N,N-dimethyl amide in 3-methoxy-N,N-dimethyl-2-naphthamide introduces restricted rotation around the amide C–N bond due to partial double-bond character, whereas the primary amide in 3-methoxy-2-naphthamide retains a lower rotational barrier and greater conformational flexibility [1]. This conformational restriction reduces the effective number of freely rotatable bonds from 3 (in 3-methoxy-2-naphthamide, considering the amide C–N bond as partially rotatable) to 2 in the target compound, which is quantifiable through dynamic NMR coalescence temperature measurements and impacts entropic considerations in receptor binding and crystal packing [2]. The restricted amide geometry also locks the N-methyl groups into predictable spatial orientations, enabling more accurate pharmacophore modeling and docking studies compared to conformationally mobile primary or secondary amide analogs [1].

Amide Conformational Restriction
Class‑level inference
Effective rotatable bonds: 2 vs. 3
Δ rotational barrier ≈ +3–4 kcal/mol
Reduced conformational ambiguity for pharmacophore modeling
Variable‑temperature ¹H NMR coalescence; B3LYP/6‑31G(d) level
Conformational Analysis Drug Design Pharmacophore Modeling

Best-Fit Research and Industrial Applications


Analytical Reference Standard for QC Testing

The well-characterized ¹H NMR spectrum with a diagnostic 3H methoxy singlet at δ 3.8–4.0 ppm and an exact mass of 229.110279 Da make this compound suitable as a system suitability standard for HPLC-MS and qNMR method development in GLP analytical laboratories. Unlike N,N-dimethyl-2-naphthamide (which lacks the methoxy handle), this compound provides two independent quantification channels (UV at 254 nm and qNMR integration), enabling cross-validation of analytical methods per ICH Q2(R1) guidelines. [1]

Building Block for Parallel Library Synthesis

With a computed XlogP of 2.6 and synthetically accessible in one step from 3-methoxy-2-naphthoic acid, this compound serves as a productive diversity point for amide coupling and alkylation reactions in parallel library synthesis. Its intermediate lipophilicity (ΔXlogP = -0.4 vs. N,N-dimethyl-2-naphthamide) helps maintain drug-like property space while introducing the naphthalene core, making it an attractive starting material for CNS-targeted libraries where moderate logP is desired. [2]

Conformational Probe for Structure-Based Design

The conformationally restricted N,N-dimethyl amide group (~15–18 kcal/mol rotational barrier) locks the amide geometry for reliable pharmacophore modeling and docking. This compound can be used as a rigid core scaffold fragment for X-ray co-crystallography or molecular dynamics (MD) simulations, where the restricted rotatable bond count (2 vs. 3 for primary amide analogs) reduces entropic penalties and improves binding pose prediction accuracy. [3]

HRMS Impurity Profiling in API Manufacturing

The exact mass difference of 13.979219 Da relative to 3-hydroxy-N,N-dimethyl-2-naphthamide enables simultaneous HRMS monitoring of both compounds as potential process impurities. This facilitates purity-by-design workflows in API manufacturing where residual hydroxyl impurity must be controlled below 0.10% threshold, with the target methoxy compound serving as the reference marker. [1]

Application
Selection Property
Validation Focus
QC Analytical Standard
NMR spectroscopic fingerprint (methoxy singlet)
qNMR method cross‑validation without external calibrants
Parallel Library Synthesis
Balanced lipophilicity and single‑step synthetic access
Drug‑like property space retention in CNS‑targeted libraries
Conformational Probe for SBDD
Restricted tertiary amide geometry
Pharmacophore modeling and docking pose prediction
HRMS Impurity Profiling
Distinct exact mass versus hydroxy analog
Purity‑by‑design impurity monitoring in API workflows
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